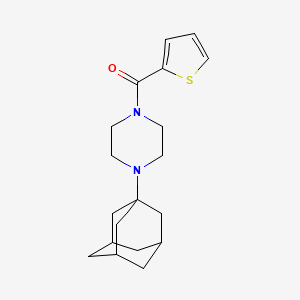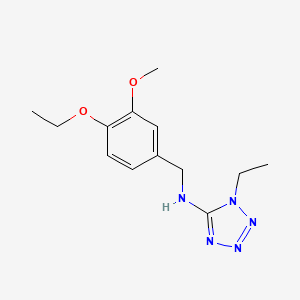
1-(1-adamantyl)-4-(2-thienylcarbonyl)piperazine
Descripción general
Descripción
1-(1-adamantyl)-4-(2-thienylcarbonyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a piperazine derivative that has shown promising results in various preclinical studies.
Aplicaciones Científicas De Investigación
1-(1-adamantyl)-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various preclinical studies, including anti-inflammatory, analgesic, and antidepressant effects. The compound has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of 1-(1-adamantyl)-4-(2-thienylcarbonyl)piperazine is not fully understood. However, it is believed that the compound acts on the central nervous system by modulating the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound has also been shown to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. The compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(1-adamantyl)-4-(2-thienylcarbonyl)piperazine is its potential therapeutic applications. The compound has shown promising results in various preclinical studies, which may lead to the development of new drugs for the treatment of neurological disorders. However, one of the limitations of the compound is its low yield in the synthesis method, which may limit its availability for further studies.
Direcciones Futuras
For research include studying the mechanism of action of the compound, developing more efficient synthesis methods, and investigating the safety and efficacy of the compound in clinical trials.
Propiedades
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c22-18(17-2-1-7-23-17)20-3-5-21(6-4-20)19-11-14-8-15(12-19)10-16(9-14)13-19/h1-2,7,14-16H,3-6,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVVNZLNBWSLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49822170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropan-2-amine](/img/structure/B4421336.png)

![N-[3-(acetylamino)-2,4-dimethylphenyl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B4421359.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4421368.png)
![N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4421373.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4421377.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4421380.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4421388.png)

![N-[2-(methylthio)phenyl]ethanesulfonamide](/img/structure/B4421406.png)
![4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B4421409.png)

![7-{[cyclohexyl(methyl)amino]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4421415.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4421416.png)